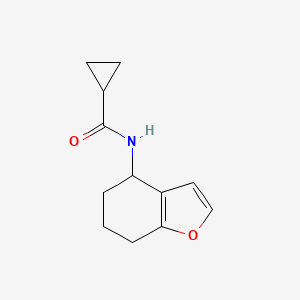
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)cyclopropanecarboxamide, commonly known as TCB-2, is a synthetic compound that belongs to the family of benzofuran derivatives. It is a potent agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood, perception, and cognition. TCB-2 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mecanismo De Acción
TCB-2 acts as a selective agonist of the serotonin receptor 5-HT2A, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Upon binding to the receptor, TCB-2 induces a conformational change that activates downstream signaling pathways, leading to the modulation of neuronal activity and synaptic plasticity. The precise mechanism of action of TCB-2 is still under investigation and is the subject of ongoing research.
Biochemical and Physiological Effects:
TCB-2 has been shown to produce a range of biochemical and physiological effects, including alterations in mood, perception, and cognition. It has been reported to induce hallucinogenic effects and altered states of consciousness in human subjects. TCB-2 has also been shown to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, motivation, and reward.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TCB-2 has several advantages as a research tool, including its high potency and selectivity for the 5-HT2A receptor, which allows for precise modulation of neuronal activity. However, TCB-2 also has several limitations, including its complex synthesis method, which requires specialized equipment and expertise, and its potential for producing adverse effects in human subjects.
Direcciones Futuras
There are several potential future directions for research on TCB-2 and its applications in scientific research. One direction is the investigation of the precise mechanism of action of TCB-2 and its effects on neuronal activity and synaptic plasticity. Another direction is the exploration of the potential therapeutic applications of 5-HT2A agonists in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Additionally, further research is needed to explore the safety and efficacy of TCB-2 in human subjects and to develop new methods for synthesizing and purifying the compound.
Métodos De Síntesis
The synthesis of TCB-2 involves several steps, including the preparation of the intermediate benzofuran compound, followed by the addition of the cyclopropane carboxylic acid moiety. The final product is obtained through purification and isolation techniques. The synthesis of TCB-2 is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
TCB-2 has been used in numerous scientific studies to investigate the role of the serotonin receptor 5-HT2A in various physiological and pathological processes. For example, TCB-2 has been used to study the effects of serotonin receptor activation on neuronal activity and synaptic plasticity in the brain. It has also been used to investigate the potential therapeutic applications of 5-HT2A agonists in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(8-4-5-8)13-10-2-1-3-11-9(10)6-7-15-11/h6-8,10H,1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVVDNYQVVUUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)OC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


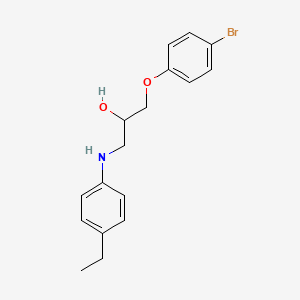
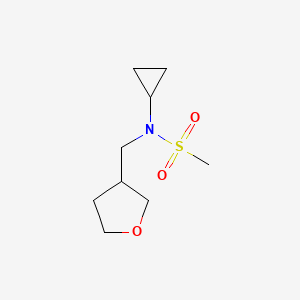
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)

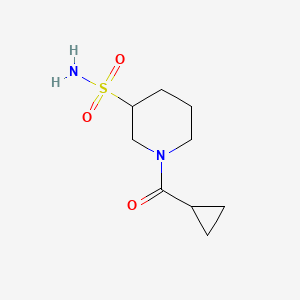
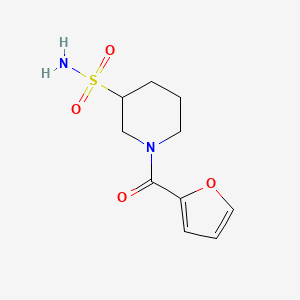
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
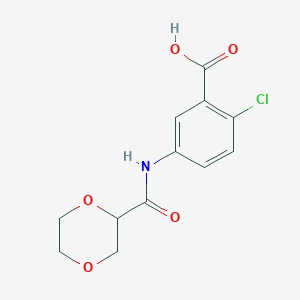



![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)